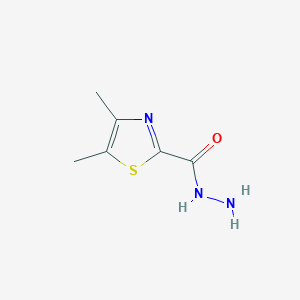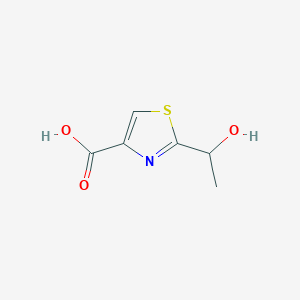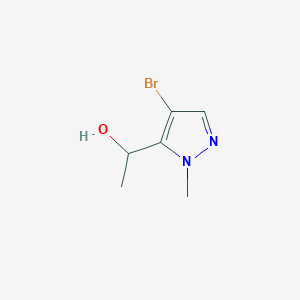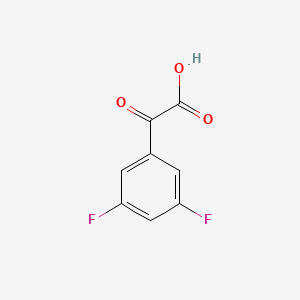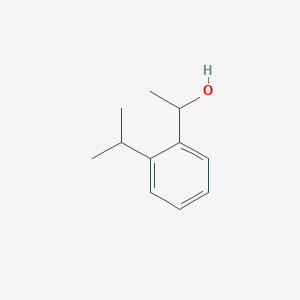
1-(2-iso-Propylphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-iso-Propylphenyl)ethanol is an organic compound belonging to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a phenyl ring substituted with an isopropyl group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-iso-Propylphenyl)ethanol can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction of 2-isopropylphenylmagnesium bromide with formaldehyde, followed by hydrolysis to yield this compound.
Reduction of Ketones: Another approach is the reduction of 2-isopropylacetophenone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods:
Catalytic Hydrogenation: In industrial settings, the compound can be produced via catalytic hydrogenation of 2-isopropylacetophenone using hydrogen gas in the presence of a suitable catalyst such as palladium on carbon (Pd/C).
Chemical Reactions Analysis
Types of Reactions: 1-(2-iso-Propylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2-isopropylacetophenone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Esterification: The hydroxyl group can react with carboxylic acids or acid anhydrides to form esters in the presence of acid catalysts.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Esterification: Acetic anhydride or carboxylic acids in the presence of sulfuric acid.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Oxidation: 2-isopropylacetophenone.
Esterification: Esters such as 1-(2-iso-Propylphenyl)ethyl acetate.
Substitution: Substituted derivatives like 2-isopropyl-4-nitrophenylethanol.
Scientific Research Applications
1-(2-iso-Propylphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying the effects of structural modifications on biological activity.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
1-(2-iso-Propylphenyl)ethanol can be compared with other similar compounds:
1-Phenylethanol: Lacks the isopropyl group, resulting in different chemical and physical properties.
2-Phenylethanol: The hydroxyl group is attached to a different carbon, leading to variations in reactivity and applications.
1-(2-Methylphenyl)ethanol: The methyl group substitution affects the compound’s steric and electronic properties.
Uniqueness:
- The presence of the isopropyl group at the ortho position in this compound imparts unique steric and electronic effects, influencing its reactivity and potential applications.
Comparison with Similar Compounds
- 1-Phenylethanol
- 2-Phenylethanol
- 1-(2-Methylphenyl)ethanol
Properties
IUPAC Name |
1-(2-propan-2-ylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8(2)10-6-4-5-7-11(10)9(3)12/h4-9,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGKECNHQTVLTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

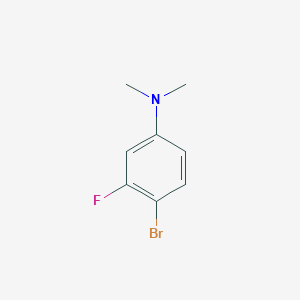
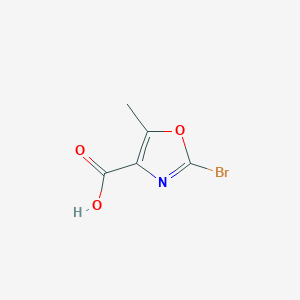

![Naphtho[1,2-d]oxazol-2-ylamine](/img/structure/B7900568.png)
![[1,2,4]Triazolo[4,3-a]pyridine-3-carbaldehyde](/img/structure/B7900581.png)

